molecular formula C12H18ClNO2S B1670659 Dimethenamid CAS No. 87674-68-8

Dimethenamid

Cat. No.: B1670659
CAS No.: 87674-68-8
M. Wt: 275.8 g/mol
InChI Key: JLYFCTQDENRSOL-UHFFFAOYSA-N
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Description

Dimethenamid (C₁₂H₁₈ClNO₂S; molecular weight 275.795) is a chloroacetamide herbicide primarily used for pre-emergence control of annual grasses and broadleaf weeds in crops such as corn, soybean, and sugarcane . It inhibits very-long-chain fatty acid (VLCFA) synthesis, disrupting cell membrane formation in germinating weeds. This compound exists as four stereoisomers due to two chiral centers, but the herbicidally active form is S-dimethenamid-P (1S, aRS configuration), which has been commercialized to enhance efficacy while reducing application rates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dimethenamid involves several steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are designed to be mild, ensuring high yield and simple operation, making it suitable for industrial preparation .

Chemical Reactions Analysis

Types of Reactions: Dimethenamid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites that can be analyzed using techniques like liquid chromatography-tandem mass spectrometry .

Scientific Research Applications

Agricultural Applications

Dimethenamid is primarily utilized in agriculture as a pre-emergent herbicide. It controls a variety of weeds in crops such as maize, soybean, sweet corn, and oilseed rape.

Weed Control Efficacy

Research indicates that this compound combined with other herbicides like pendimethalin can achieve over 80% control of broadleaf and grassy weeds for up to eight weeks after application. For instance, a study reported that applications at rates of 2.94 kg ai/ha demonstrated minimal injury to newly transplanted crops while maintaining effective weed suppression .

Metabolism Studies

This compound undergoes extensive metabolism in various organisms, which is crucial for understanding its environmental impact and safety.

Case Study: Rat Metabolism

A study conducted by the World Health Organization found that this compound was slowly absorbed and extensively metabolized in rats. The metabolic pathway primarily involved glutathione conjugation, with over 40 metabolites identified. Notably, only 1-2% of the administered dose was excreted unchanged, indicating significant transformation within the organism .

Case Study: Lactating Goats

In lactating goats, this compound was administered at a dose of 8.9 mg/kg for four days. The results showed rapid metabolism with no residues of the parent compound found in milk or tissues analyzed. This highlights the compound's rapid degradation and low bioaccumulation potential .

Environmental Impact Assessments

The environmental safety of this compound has been evaluated through various studies assessing its effects on non-target organisms.

Toxicological Studies

Toxicological assessments have shown that this compound does not produce methemoglobin and has a low potential for bioaccumulation in aquatic systems. Furthermore, studies indicate that it poses minimal risk to beneficial insects and birds when applied according to label recommendations .

Crop Safety Research

Research into crop safety has demonstrated that while higher application rates can cause injury to certain plant species, lower rates are generally safe for a wide range of crops.

Case Study: Crop Safety Trials

In trials involving 30 different plant species, significant injury was observed at higher rates of application (above recommended levels), while little to no injury occurred at standard application rates (1X). This indicates that adherence to recommended dosing is critical for minimizing phytotoxic effects .

Regulatory Status and Residue Limits

This compound is regulated by various authorities including the Environmental Protection Agency (EPA). Maximum Residue Limits (MRLs) have been established for numerous crops to ensure consumer safety.

MRLs in Various Crops

The MRLs for this compound have been assessed in crops such as tree nuts, pome fruits, stone fruits, and various vegetables. These assessments are crucial for ensuring that pesticide residues remain within safe consumption levels .

Mechanism of Action

Dimethenamid exerts its herbicidal effects by inhibiting the synthesis of very long-chain fatty acids. This inhibition disrupts cell membrane formation and function, leading to reduced plant growth and eventual plant death. The primary molecular targets are enzymes involved in fatty acid elongation .

Comparison with Similar Compounds

Chemical Properties and Environmental Behavior

Dimethenamid belongs to the acetamide herbicide class, sharing structural and functional similarities with alachlor , metolachlor , and acetochlor . Key physicochemical and environmental properties are compared below:

Property This compound Metolachlor Alachlor Acetochlor
Koc (soil adsorption) 155 200 170 200
Water solubility (ppm) 1,174 488 240 233
Half-life (days) 20 124 15 29

Key Insights :

  • 124 days for metolachlor) reduces persistence risks .
  • Solubility: High water solubility (1,174 ppm) enhances bioavailability in moist soils but may increase runoff risks compared to alachlor (240 ppm) .

Metabolic Pathways and Safener Interactions

This compound is metabolized in plants via glutathione conjugation , a pathway enhanced by safeners like fluxofenim. Key metabolites include glutathione, γ-glutamylcysteine, and cysteinylglycine conjugates . This detoxification mechanism is shared with other chloroacetamides (e.g., metolachlor), but this compound uniquely forms an oxygenated glutathione conjugate, suggesting divergent oxidative metabolism .

Toxicity Profile

  • Mammalian Toxicity: this compound and its racemic mixture ([RS]-dimethenamid) exhibit similar acute, genotoxic, and developmental toxicity profiles. Both forms are classified as low-risk for carcinogenicity .
  • Comparative Safety: Unlike actinomycin D (a mycobacterial antibiotic with MIC 0.78 µg/mL), this compound lacks antimicrobial activity, even at 100 µg/mL .

Biological Activity

Dimethenamid, a selective and systemic herbicide, is primarily used for pre-emergence weed control in various crops. Its biological activity is largely attributed to its ability to inhibit the growth of certain weeds while being relatively safe for cultivated plants. This article explores the biological activity of this compound, focusing on its toxicological effects, metabolism, and practical applications in agriculture.

This compound functions by inhibiting the synthesis of fatty acids in plants, which is crucial for their growth and development. This herbicide is particularly effective against annual grasses and some broadleaf weeds. The active ingredient is absorbed by plant roots and shoots, disrupting normal cellular processes.

Acute and Chronic Toxicity

Research indicates that this compound exhibits low acute toxicity in mammals. Studies have shown no evidence of carcinogenic potential in rats or mice, nor genotoxic effects in vivo . However, some developmental toxicity has been observed at high doses, including increased post-implantation loss in rats and skeletal variations in rabbits .

Table 1: Summary of Toxicological Findings

Study TypeFindingsReference
Acute ToxicityLow toxicity; no neurotoxic effects
Chronic ToxicityPossible human carcinogen classification (Group C) based on liver tumors in rats
Developmental ToxicityIncreased post-implantation loss; skeletal variations at high doses
GenotoxicityNo evidence of genotoxic potential

Metabolism and Excretion

This compound undergoes extensive metabolism in mammals, with over 30 metabolites identified . It is rapidly absorbed and excreted, with more than 90% eliminated through urine and feces within seven days post-exposure . Comparative studies show that no human-specific metabolites were detected during interspecies metabolism assessments .

Environmental Impact

The degradation products of this compound have been detected in natural water sources, indicating potential environmental persistence . However, the concentrations found are generally considered low relative to the application rates used in agricultural practices.

Efficacy in Weed Control

A study evaluating the efficacy of this compound-P combined with pendimethalin demonstrated significant weed control while maintaining acceptable tolerance levels for ornamental plants. The study found that application rates of 2.94 kg ai.ha⁻¹ resulted in minimal plant injury, while higher rates caused moderate stunting .

Table 2: Weed Control Efficacy and Plant Injury Ratings

Application Rate (kg ai.ha⁻¹)Injury Rating (%)Final Plant Height (cm)Final Plant Width (cm)
003623
2.9473525
5.88153322
11.77252920

Residue Monitoring

Monitoring studies have indicated the presence of this compound residues in agricultural products; however, these levels are generally below established safety thresholds . Continuous monitoring is recommended to ensure compliance with regulatory standards.

Properties

IUPAC Name

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYFCTQDENRSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032376
Record name Dimethenamid
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Molecular Weight

275.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

BP: 127 °C at 26.7 Pa
Record name Dimethenamid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 1174 mg/L at 25 °C, In water, 1.2X10+3 m g/L at 25 °C, pH 7, In heptane 282, iso-octane 200 (both in g/kg, 25 °C). In ether, kerosene, ethanol (all >50%, 25 °C)
Record name Dimethenamid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.187 at 25 °C
Record name Dimethenamid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 36.7 mPa at 25 °C, 2.75X10-4 mm Hg /36.7 mPa/ at 25 °C
Record name Dimethenamid
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellowish-brown, viscous liquid, Clear brown liquid

CAS No.

87674-68-8
Record name Dimethenamid
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Record name Dimethenamid [ISO]
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Record name Dimethenamid
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Record name Acetamide, 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)
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Record name DIMETHENAMID
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Record name Dimethenamid
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Synthesis routes and methods

Procedure details

0.02 Mol thionylchloride in 5 ml toluene are added dropwise, within 40 minutes, to 0.02 mol N-(1-methoxyprop-2-yl-)-2,4-dimethyltetrahydrothien-3-ylidenimine, dissolved in 10 ml of toluene at 20° . The reaction mixture is stirred for 2 hours whereby the hydrochloride of N-(-1-methoxyprop-2-yl)-2,4-dimethyl-3-aminothiophene is obtained. Then are added 0.02 mol of chloroacetylchloride dissolved in 5 ml toluene. This mixture is heated during 1 hour at reflux, whereby HCl escapes. The title compound is obtained by column chromatography on silica gel with cyclohexane/ethyl acetate (8:2), b.p. 148°-150°/0.03 Torr.
Name
cyclohexane ethyl acetate
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0 (± 1) mol
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0.02 mol
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[Compound]
Name
N-(1-methoxyprop-2-yl-)-2,4-dimethyltetrahydrothien-3-ylidenimine
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0.02 mol
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5 mL
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0.02 mol
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10 mL
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5 mL
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Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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